Valopicitabine is the 3-O-valine ester prodrug of the nucleoside analog 2'-C-methylcytidine with anti-hepatitis C virus (HCV) activity. Upon administration, valopicitabine is converted into 2'-C-methylcytidine; upon phosphorylation into its 5-triphosphate form, this metabolite inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity. This blocks viral production of HCV RNA and thus viral replication.

Valopicitabine

CAS No.: 640281-90-9

Cat. No.: VC1820075

Molecular Formula: C15H24N4O6

Molecular Weight: 356.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 640281-90-9 |

|---|---|

| Molecular Formula | C15H24N4O6 |

| Molecular Weight | 356.37 g/mol |

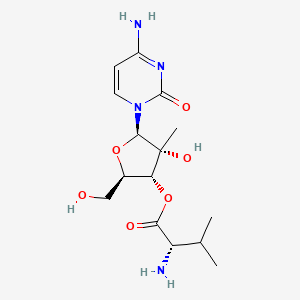

| IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate |

| Standard InChI | InChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22)/t8-,10+,11-,13-,15-/m1/s1 |

| Standard InChI Key | TVRCRTJYMVTEFS-ICGCPXGVSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N |

| SMILES | CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N |

| Canonical SMILES | CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N |

Introduction

Valopicitabine is a nucleoside analog that serves as the 3-O-valine ester prodrug of 2'-C-methylcytidine, a compound with potent anti-hepatitis C virus (HCV) activity . It was developed for the treatment of HCV infection and has undergone clinical trials to evaluate its efficacy and safety in combination with other antiviral therapies.

Mechanism of Action

Valopicitabine is converted into 2'-C-methylcytidine upon administration. This metabolite is then phosphorylated into its 5-triphosphate form, which inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity. This mechanism effectively blocks the production of HCV RNA, thereby inhibiting viral replication .

Clinical Trial Outcomes

Safety and Tolerability

Valopicitabine was generally well-tolerated, with gastrointestinal side effects being the most common adverse events. These included nausea, vomiting, and loose stools, which were typically mild to moderate and manageable with continued treatment . A dose reduction to 200 mg per day significantly reduced the frequency and severity of gastrointestinal side effects without compromising efficacy .

Resistance and Breakthrough Mutations

The S282T mutation was identified as a signature mutation associated with resistance to valopicitabine in vitro and in clinical trials . This mutation is consistent with the mechanism of action of nucleoside analogs, which often involve specific mutations in the viral polymerase to confer resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume